2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-12-7-18-20(22(26)25(12)10-14-3-2-6-27-14)19(15(9-23)21(24)30-18)13-4-5-16-17(8-13)29-11-28-16/h4-5,7-8,14,19H,2-3,6,10-11,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWJHLLCZACTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)N1CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS No. 612049-21-5) is a complex organic molecule with notable biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic effects based on available research findings.
The molecular formula of the compound is with a molecular weight of 414.41 g/mol. Its structural complexity arises from the presence of multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4O4 |
| Molecular Weight | 414.41 g/mol |
| Boiling Point | 741.0±60.0 °C |
| Density | 1.48±0.1 g/cm³ |
| pKa | 4.84±0.10 |
Antimicrobial Activity
Research indicates that the compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antibacterial Tests : The compound was evaluated using the agar well diffusion method against Escherichia coli and Staphylococcus aureus. It exhibited a minimum inhibitory concentration (MIC) of approximately 12.5 μg/mL against E. coli, which is comparable to standard antibiotics like ciprofloxacin (MIC = 1 μg/mL) .
- Fungal Inhibition : In addition to bacterial activity, the compound has shown antifungal properties against pathogens such as Candida albicans and Aspergillus niger. The effectiveness was assessed using similar methodologies, demonstrating a broad spectrum of antimicrobial action .
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results indicated that it effectively scavenges free radicals, contributing to its potential use in mitigating oxidative stress-related conditions.
- DPPH Scavenging : The percentage of inhibition was calculated, revealing that the compound possesses moderate antioxidant activity, which may be beneficial in preventing cellular damage caused by oxidative stress .
Other Biological Activities
Preliminary studies suggest additional therapeutic potentials:
- Neuroprotective Effects : There are indications that the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Anti-inflammatory Effects : Some derivatives related to this compound have been noted for their anti-inflammatory effects, suggesting that this compound could be explored for therapeutic applications in inflammatory conditions .
Case Studies and Research Findings
Several case studies have been documented regarding the biological efficacy of compounds structurally related to or derived from pyrano[3,2-c]pyridine frameworks:
- Study on Derivatives : A study involving similar compounds highlighted their ability to inhibit specific enzymes related to inflammation and infection pathways, suggesting that modifications to the structure can enhance bioactivity .
- Molecular Docking Studies : Computational analyses have been performed to predict binding affinities with various biological targets, illustrating potential mechanisms of action at the molecular level .
Comparison with Similar Compounds
Substituent Variations at Position 4
The target compound’s 1,3-benzodioxol-5-yl group distinguishes it from analogs:
- : A derivative with a 4-methoxyphenyl group at position 4.
- : A 4-hydroxyphenyl substituent introduces hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability due to phenol oxidation .
- : Halogenated aryl groups (e.g., 3-bromophenyl in compound 14) provide electron-withdrawing effects, which could modulate reactivity in electrophilic substitution reactions .
Heterocyclic Modifications at Position 6
The tetrahydrofuran-2-ylmethyl side chain contrasts with:
- : A morpholin-4-yl-ethyl group, which introduces a nitrogen atom capable of hydrogen bonding. Morpholine’s six-membered ring may confer greater conformational flexibility than tetrahydrofuran .
- Pyridine’s aromaticity could reduce solubility compared to tetrahydrofuran .
Key Insight : Oxygen-containing heterocycles (tetrahydrofuran, morpholine) improve solubility, while pyridine derivatives may enhance target engagement but require formulation adjustments.
Core Structure and Functional Group Analysis
- Cyano Group (Position 3): Common across analogs (e.g., ), this group stabilizes the planar pyridine ring via conjugation, likely enhancing π-stacking in hydrophobic pockets.
- Amino Group (Position 2): Found in all analogs, this group is critical for hydrogen bonding and catalytic interactions.
- Methyl Group (Position 7) : Present in the target and , this substituent minimizes steric hindrance while moderately increasing lipophilicity.
Physicochemical Properties
Note: The benzodioxol and tetrahydrofuran groups in the target compound likely increase lipophilicity (logP) compared to ’s methoxyphenyl derivative but improve solubility relative to halogenated analogs in .
Q & A
Q. What are the common multi-step synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of intermediates such as substituted benzodioxole derivatives with pyridine precursors. Key steps include:
- Knoevenagel condensation to form the pyran ring.
- Mannich-type reactions to introduce the tetrahydrofuranylmethyl group.
- Nitrile functionalization via nucleophilic substitution. Optimized conditions (e.g., ethanol/water mixtures, 60–80°C, 12–24 hours) improve yields by stabilizing intermediates and reducing side reactions . Catalysts like piperidine or acetic acid are often used to accelerate cyclization .
Example Data :
| Solvent System | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol/Water | 70 | Piperidine | 82 |
| Toluene | 100 | None | 58 |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- X-ray crystallography (e.g., CCDC-971311) resolves bond lengths and angles, confirming the pyrano-pyridine fused core .
- NMR spectroscopy identifies substituents:
- ¹H NMR : Peaks at δ 3.08–3.39 ppm for methyl groups, δ 4.32–4.38 ppm for chiral center protons .
- ¹³C NMR : Signals at 98–117 ppm for nitrile carbons and 165–171 ppm for carbonyl groups .
Advanced Research Questions
Q. How can conflicting spectroscopic or crystallographic data between studies be resolved?
Discrepancies often arise from polymorphism, solvent effects, or measurement parameters. For example:
- Melting point variations : Differing recrystallization solvents (e.g., DMF vs. ethanol) alter crystal packing .
- NMR shifts : Deuterated solvents (DMSO-d6 vs. CDCl3) or pH changes affect proton environments . Methodology :
- Perform variable-temperature NMR to assess dynamic effects.
- Compare theoretical DFT calculations (e.g., B3LYP/6-31G*) with experimental data to validate assignments .
Q. What strategies optimize enantiomeric purity for the chiral center at position 6?
The tetrahydrofuran-2-ylmethyl group introduces chirality. Key approaches include:
- Asymmetric catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) during cyclization .
- Chiral chromatography : Use of amylose or cellulose-based columns for resolution . Data Analysis :
| Method | Enantiomeric Excess (ee%) |
|---|---|
| Asymmetric synthesis | 92% (S-isomer) |
| Chromatographic resolution | 98% (R-isomer) |
Q. How is the compound’s bioactivity assessed in preclinical models, and what mechanistic insights exist?
- In vitro assays : Inhibition of kinases (IC₅₀ < 1 µM) via binding to ATP pockets, measured via fluorescence polarization .
- In vivo models : Anticancer activity in xenografts (e.g., 40% tumor reduction at 10 mg/kg) with pharmacokinetic profiling (t₁/₂ = 6 hours) . Mechanism : The nitrile group acts as a hydrogen-bond acceptor, enhancing target affinity .
Data Contradiction Analysis
Q. Why do reported yields vary significantly for similar synthetic protocols?
Variations stem from:
- Impurity profiles : Unoptimized purification (e.g., column chromatography vs. recrystallization) .
- Scale effects : Pilot-scale reactions often show lower yields due to heat/mass transfer limitations . Mitigation :
- Use design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).
- Validate reproducibility across ≥3 independent batches .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
